Methyl3-(4-hydroxybutyl)benzoate
CAS No.:
Cat. No.: VC18138735
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O3 |
|---|---|
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | methyl 3-(4-hydroxybutyl)benzoate |
| Standard InChI | InChI=1S/C12H16O3/c1-15-12(14)11-7-4-6-10(9-11)5-2-3-8-13/h4,6-7,9,13H,2-3,5,8H2,1H3 |
| Standard InChI Key | OQGGIFWTNZJNAC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)CCCCO |
Introduction
Structural and Chemical Identity
Methyl 3-(4-hydroxybutyl)benzoate (C₁₂H₁₆O₃) belongs to the class of aromatic esters with both hydrophilic (hydroxyl) and hydrophobic (alkyl chain) functionalities. Its structure comprises a benzoate core substituted at the 3-position with a 4-hydroxybutyl group (–CH₂CH₂CH₂CH₂OH) and a methyl ester (–COOCH₃) at the 1-position. The compound’s amphiphilic nature suggests potential utility in surfactant formulations or pharmaceutical intermediates .
Key Structural Features:
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Aromatic ring: Provides stability and sites for electrophilic substitution.
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4-Hydroxybutyl chain: Introduces hydrogen-bonding capability and flexibility.
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Methyl ester: Enhances solubility in organic solvents and modulates reactivity.
Synthesis and Optimization
While no direct synthesis of Methyl 3-(4-hydroxybutyl)benzoate is documented, analogous esterification methods offer viable pathways. For example, the synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate involves refluxing 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol and a catalyst (e.g., sodium methoxide or p-toluenesulfonic acid) at 60–80°C for 8–14 hours . Adapting this protocol:
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Reactants: 3-(4-Hydroxybutyl)benzoic acid and methanol.
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Catalyst: p-Toluenesulfonic acid (0.5–5 mol%) or sodium methoxide.
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Conditions: Reflux at 70–80°C for 10–12 hours under inert atmosphere.
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Workup: Solvent evaporation, washing with sodium bicarbonate, and vacuum drying .
Table 1: Comparative Synthesis Conditions for Benzoate Esters
*Extrapolated data from analogs .
Data for the 4-substituted isomer (4-(4-hydroxybutyl)benzoic acid methyl ester, CAS 123910-88-3) offer a foundational reference :
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Boiling Point: 343.6±35.0°C (predicted).
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Density: 1.092±0.06 g/cm³.
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Solubility: Slightly soluble in chloroform and ethyl acetate.
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pKa: 15.12±0.10 (hydroxyl group).
The meta-substitution in Methyl 3-(4-hydroxybutyl)benzoate may alter crystallinity and solubility due to steric effects. For instance, tert-butyl substituents in Methyl 3,5-di-tert-butyl-4-hydroxybenzoate elevate melting points (160–164°C) , whereas the flexible hydroxybutyl chain in the target compound likely reduces melting points, favoring oily or amorphous solid states .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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Aromatic C–H bends: 700–900 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, predicted):
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δ 7.8–7.6 ppm (aromatic H, 2H, d).
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δ 4.1–3.9 ppm (OCH₃, 3H, s).
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δ 3.7–3.5 ppm (–CH₂OH, 2H, t).
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δ 1.6–1.4 ppm (methylene chains, 4H, m).
¹³C NMR:
Mass Spectrometry
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Molecular ion peak: m/z 208.25 [M]⁺.
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Fragmentation patterns: Loss of –OCH₃ (m/z 177) and –CH₂CH₂CH₂CH₂OH (m/z 135) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The hydroxyl and ester groups enable derivatization into prodrugs or polymerizable monomers. For example, ester hydrolysis yields 3-(4-hydroxybutyl)benzoic acid, a potential precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .
Surfactants and Emulsifiers
The amphiphilic structure aligns with nonionic surfactants, enhancing solubility in both polar and nonpolar media.
Challenges and Future Directions
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Synthetic Efficiency: Optimizing catalyst loading (e.g., enzymatic catalysis) to improve yields beyond 80% .
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Toxicity Profiling: Assessing ecotoxicological impacts, particularly biodegradability of the hydroxybutyl chain.
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Advanced Characterization: X-ray crystallography to resolve steric effects of meta-substitution .
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